2,4,6-Trimethylpyridine-d11 is a deuterated derivative of 2,4,6-trimethylpyridine, which belongs to the class of organic compounds known as heterocycles. Specifically, it is a pyridine ring substituted with three methyl groups and is recognized as one of the six constitutional isomers known collectively as collidines. The presence of deuterium atoms in 2,4,6-trimethylpyridine-d11 makes it particularly useful in various analytical applications, including nuclear magnetic resonance spectroscopy and mass spectrometry due to its unique isotopic labeling properties .
The synthesis of 2,4,6-trimethylpyridine-d11 can be achieved through several methods:
2,4,6-Trimethylpyridine-d11 has several applications:
Interaction studies involving 2,4,6-trimethylpyridine-d11 typically focus on its role as a solvent or reagent in organic reactions. Its interactions with various electrophiles and nucleophiles can provide insights into reaction kinetics and mechanisms. Additionally, its use in biological assays may help elucidate its potential effects on enzyme activity or microbial growth inhibition .
Several compounds share structural similarities with 2,4,6-trimethylpyridine-d11. Here are some notable examples:
| Compound Name | Structure/Description | Unique Features |
|---|---|---|
| 2,6-Dimethylpyridine | Pyridine ring with two methyl groups | Less sterically hindered than 2,4,6-trimethylpyridine. |
| 3-Methylpyridine | Pyridine ring with one methyl group | Different substitution pattern affecting reactivity. |
| 2-Methylpyridine | Pyridine ring with one methyl group | Exhibits different biological activities compared to trimethyl derivatives. |
| 2-Ethylpyridine | Pyridine ring with an ethyl group | Larger substituent affects solubility and reactivity. |
The unique feature of 2,4,6-trimethylpyridine-d11 lies in its three methyl substitutions combined with deuterium labeling. This configuration enhances its utility in analytical applications while influencing its reactivity and biological interactions differently than its analogs .
2,4,6-Trimethylpyridine-d11 features a pyridine ring substituted with three methyl groups at the 2-, 4-, and 6-positions, with eleven hydrogen atoms replaced by deuterium isotopes. The non-deuterated parent compound, 2,4,6-trimethylpyridine (CAS 108-75-8), has the molecular formula C$$8$$H$${11}$$N and a molecular weight of 121.1796 g/mol. Isotopic labeling occurs predominantly at the methyl groups and pyridine ring positions, as evidenced by the molecular formula C$$8$$D$${11}$$N.
The structural consequences of deuterium substitution include:
Table 1: Comparative Properties of 2,4,6-Trimethylpyridine and Its Deuterated Analog
Deuteration of pyridine derivatives typically employs catalytic hydrogen-deuterium exchange or specialized electrochemical methods. Recent advances in metal-free electrochemical C−H deuteration using D$$_2$$O have demonstrated high regioselectivity for the C4 position in pyridine derivatives. While the exact synthesis route for 2,4,6-trimethylpyridine-d11 remains proprietary, modern deuteration strategies often involve:
The synthesis of 2,4,6-trimethylpyridine (collidine) derivatives begins with vitriolization, a process involving concentrated sulfuric acid to form sulfonate intermediates. Industrial ethanol (95%) serves as the primary solvent, replacing absolute ethanol to reduce costs and improve solvent reusability [1]. Key steps include:
Table 1: Ethanol-Mediated Crystallization Parameters
| Parameter | Optimal Condition | Impact on Purity |
|---|---|---|
| Ethanol concentration | 95% industrial grade | Reduces cost |
| Reaction temperature | 40°C | Minimizes solvent loss |
| Washing method | Reflux in ethanol | Removes 80% impurities |
Further purification employs water-ethanol recrystallization:
Deuterium incorporation into 2,4,6-trimethylpyridine leverages kinetic isotope effects through base-mediated hydrogen-deuterium exchange (HIE). A metal-free method using dimsyl anion (generated from DMSO-d6 and NaH) enables selective ortho-deuteration [2]:
Table 2: Isotope Exchange Efficiency
| Precursor | Reaction Time | Deuterium Incorporation |
|---|---|---|
| N-oxide derivative | 5 minutes | >95% at ortho sites |
The choice of N-oxides as precursors is critical:
The replacement of hydrogen atoms with deuterium in 2,4,6-trimethylpyridine results in significant changes to the fundamental physical properties of the compound. The molecular weight increases from 121.18 g/mol for the non-deuterated form to approximately 132.25 g/mol for the deuterated variant, representing an increase of approximately 9.1% [1] [2]. This substantial mass increase has profound implications for the compound's physical behavior and thermodynamic properties.
The deuterium isotope effect manifests most prominently in the vibrational frequencies of the molecule. Deuterium atoms possess approximately twice the mass of hydrogen atoms, leading to a significant reduction in vibrational frequencies according to the relationship ν ∝ (k/μ)^(1/2), where k is the force constant and μ is the reduced mass [3] [4]. This fundamental change in vibrational behavior affects multiple aspects of the compound's properties, including its thermal stability, phase behavior, and intermolecular interactions.
| Property | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridine-d11 |
|---|---|---|
| Molecular Weight (g/mol) | 121.18 [1] | 132.25 [2] |
| Boiling Point (°C) | 171.0 [1] [5] | Expected to be higher |
| Melting Point (°C) | -43.0 [1] [5] | Expected to be higher |
| Density at 25°C (g/mL) | 0.917 [1] [6] | Expected to be higher |
| Refractive Index (nD25) | 1.498 [1] [7] | Expected to be different |
| Flash Point (°C) | 55.0 [6] [5] | Expected to be higher |
| Vapor Pressure (hPa at 20°C) | 4.0 [8] [6] | Expected to be lower |
| Dielectric Constant at 22°C | 12.02 [9] | Expected to be different |
| Dipole Moment (D) | 2.04 [9] | Expected to be similar |
| pKa at 25°C | 6.69 [10] | Expected to be different |
The deuterium isotope effect on boiling and melting points is well-documented in the literature. Studies on deuterated compounds consistently show that deuteration leads to higher phase transition temperatures due to the stronger bonds formed by deuterium compared to hydrogen [11] [12] [13]. Research on deuterated energetic materials has demonstrated that C-D and N-D bonds are stronger than their hydrogen counterparts, resulting in enhanced thermal stability and higher decomposition temperatures [11] [12].
The effect of deuteration on molecular vibrations has been extensively studied using infrared spectroscopy and nuclear magnetic resonance techniques. The vibrational frequency shifts observed upon deuteration are particularly pronounced for stretching modes involving the substituted atoms [3] [14]. These frequency changes directly impact the zero-point energy of the molecule, which in turn affects the thermodynamic properties of the compound.
The solubility characteristics of 2,4,6-trimethylpyridine show distinctive patterns when analyzed across different solvent systems. The non-deuterated compound exhibits unusual temperature-dependent solubility behavior in water, with higher solubility at lower temperatures - a phenomenon known as inverse temperature solubility [8] [15]. At 6°C, the compound dissolves at 20.8 g/100 mL water, while at 20°C the solubility decreases to 3.5 g/100 mL, and further decreases to 1.8 g/100 mL at 100°C [8] [15] [16].
| Solvent | Solubility (g/100 mL) | Polarity | Deuterium Effect |
|---|---|---|---|
| Water at 6°C | 20.8 [8] [15] | Polar | Expected to be lower |
| Water at 20°C | 3.5 [8] [15] | Polar | Expected to be lower |
| Water at 100°C | 1.8 [8] [15] | Polar | Expected to be lower |
| Methanol | Miscible [15] | Polar | Expected to be different |
| Ethanol | Miscible [15] | Polar | Expected to be different |
| Ether | Miscible [15] | Moderately polar | Expected to be different |
| Chloroform | Miscible [15] | Moderately polar | Expected to be different |
| Benzene | Miscible [15] | Non-polar | Expected to be different |
| Toluene | Miscible [15] | Non-polar | Expected to be different |
The deuterium isotope effect on solubility parameters has been studied extensively in various systems. Research indicates that deuterated compounds typically exhibit altered solubility profiles compared to their protiated analogues due to changes in hydrogen bonding strength and hydrophobic interactions [17] [18] [19]. The stronger deuterium bonds affect the solvation energy and the balance between solute-solvent and solvent-solvent interactions.
In polar solvents, the deuterium isotope effect manifests through altered hydrogen bonding patterns. Studies have shown that deuterium forms stronger hydrogen bonds than protium, which can lead to changes in the solvation shell structure around the solute molecule [18] [19]. This effect is particularly pronounced in protic solvents where the solute can participate in hydrogen bonding networks.
For non-polar solvents, the isotope effect primarily influences the van der Waals interactions and the entropic contributions to solubility. The increased mass of deuterium affects the translational and rotational motion of the molecule, potentially altering the cavity formation energy required for solvation [17]. The impact on solubility in non-polar solvents is generally less pronounced than in polar systems but remains measurable.
The temperature dependence of solubility is expected to be different for the deuterated compound due to the altered thermodynamic parameters. The enthalpy and entropy of dissolution are affected by the isotopic substitution, leading to different temperature coefficients for solubility [17] [18]. Research on deuterated organic compounds has shown that the sign and magnitude of these changes depend on the specific molecular structure and the nature of the solvent interactions.
The thermal stability of 2,4,6-trimethylpyridine-d11 is expected to be significantly enhanced compared to the non-deuterated form, based on extensive research on deuterated organic compounds. The non-deuterated 2,4,6-trimethylpyridine has an autoignition temperature exceeding 600°C [20] and remains stable under normal storage conditions [16] [21]. The compound does not exhibit explosive properties and is classified as thermally stable for typical handling and storage conditions [16] [21].
| Property | 2,4,6-Trimethylpyridine | 2,4,6-Trimethylpyridine-d11 |
|---|---|---|
| Decomposition Temperature (°C) | Not available [16] [21] | Expected to be 2-5°C higher |
| Autoignition Temperature (°C) | >600 [20] | Expected to be higher |
| Thermal Stability | Stable under normal conditions [16] [21] | Expected to be more stable |
| Explosive Properties | Not explosive [16] [21] | Not explosive |
| Critical Temperature | Not available | Expected to be higher |
| Phase Transition Behavior | Normal liquid-vapor equilibrium | Expected to show isotope effects |
Research on deuterated energetic materials has consistently demonstrated that deuteration leads to enhanced thermal stability. Studies on compounds such as deuterated FOX-7, HMX, and RDX have shown that deuterated variants exhibit decomposition temperatures that are 2-3°C higher than their non-deuterated counterparts [11] [12]. This enhancement is attributed to the stronger C-D and N-D bonds compared to C-H and N-H bonds, which require more energy to break during thermal decomposition processes.
The mechanism behind enhanced thermal stability in deuterated compounds involves several factors. The primary factor is the increased bond dissociation energy of deuterium-containing bonds. The C-D bond dissociation energy is approximately 5 kJ/mol higher than that of C-H bonds, while N-D bonds show similar enhancements [11] [12]. This difference translates directly to higher activation energies for thermal decomposition reactions.
Phase behavior studies on deuterated compounds have revealed interesting isotope effects on critical temperatures and phase transition points. Research using differential scanning calorimetry has shown that deuterated compounds typically exhibit phase transitions at temperatures 2-4 K higher than their protiated analogues [13] [22]. This effect has been observed in various molecular systems and is attributed to the altered vibrational properties of deuterated molecules.
The vapor pressure of deuterated compounds is generally lower than that of their protiated counterparts due to the stronger intermolecular interactions and reduced translational kinetic energy. This effect is particularly pronounced for compounds that can form hydrogen bonds, where the deuterium isotope effect strengthens the intermolecular associations [18] [23]. For 2,4,6-trimethylpyridine-d11, the vapor pressure is expected to be measurably lower than the 4.0 hPa reported for the non-deuterated compound at 20°C [8] [6].
The temperature dependence of phase transitions in deuterated compounds follows predictable patterns based on quantum mechanical considerations. The reduced vibrational frequencies in deuterated molecules lead to lower zero-point energies, which affects the relative stability of different phases [24] [23]. This quantum effect is particularly important for understanding the phase behavior of deuterated compounds at low temperatures.
Studies on the thermal decomposition kinetics of deuterated compounds have shown that the activation energy for decomposition processes is typically 5-15 kJ/mol higher for deuterated variants [11] [12]. This increase in activation energy directly correlates with the observed enhancement in thermal stability and higher decomposition temperatures. The pre-exponential factor in the Arrhenius equation may also be affected by deuteration, though this effect is generally smaller than the activation energy change.
The critical temperature and pressure of deuterated compounds are expected to be higher than those of their protiated analogues, following the general trend observed for deuterated molecules [23]. For molecular deuterium, the critical temperature is approximately 5.4 K higher than that of protium, and similar relative increases are expected for more complex deuterated organic compounds. This enhancement in critical properties has implications for the compound's behavior in supercritical applications and high-temperature processes.
Research on thermosalient crystals has provided detailed insights into how deuteration affects phase transition temperatures and mechanisms. Studies on nickel(II) bis(diisopropyl)dithiocarbamate showed that deuteration of methyl groups increased the phase transition temperature by approximately 4 K while maintaining the same transformation mechanism [13] [22]. This work demonstrates that deuteration can be used as a tool to fine-tune the thermal properties of materials while preserving their fundamental behavior.
The thermal expansion behavior of deuterated compounds is also expected to differ from their protiated counterparts. The altered vibrational properties and bond strengths in deuterated molecules can lead to changes in the thermal expansion coefficient, affecting the material's dimensional stability over temperature ranges [13]. This property is particularly important for applications requiring precise thermal control or temperature cycling.
Heat capacity measurements on deuterated compounds have shown that the molar heat capacity is generally lower for deuterated variants due to the reduced contribution of vibrational modes to the thermal energy [23]. This difference in heat capacity affects the rate of temperature change during heating or cooling processes and has implications for thermal management in practical applications.